molecular formula C19H25NO5S B10888449 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10888449
M. Wt: 379.5 g/mol
InChI Key: PYBWIVRQHRNOEB-UHFFFAOYSA-N
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Description

The compound 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a structurally complex molecule featuring a thiophene core substituted with ethyl, methyl, and propan-2-yloxy carbonyl groups. A carbamoyl linker bridges the thiophene moiety to a cyclohex-3-ene ring bearing a terminal carboxylic acid.

Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

6-[(4-ethyl-5-methyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H25NO5S/c1-5-12-11(4)26-17(15(12)19(24)25-10(2)3)20-16(21)13-8-6-7-9-14(13)18(22)23/h6-7,10,13-14H,5,8-9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

PYBWIVRQHRNOEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CC=CCC2C(=O)O)C

Origin of Product

United States

Preparation Methods

Thiophene Ring Functionalization

The synthesis begins with 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid , which undergoes esterification with propan-2-ol under acidic conditions to introduce the isopropyloxycarbonyl group. A typical protocol involves refluxing the carboxylic acid with excess isopropyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step achieves 3-[(propan-2-yloxy)carbonyl]-4-ethyl-5-methylthiophene-2-amine with yields exceeding 75%.

StepReagents/ConditionsYield
EsterificationIsopropyl chloroformate, DCM, DIPEA, 0°C → RT, 12 h78%

Amine Activation for Coupling

The free amine on the thiophene ring is critical for subsequent amide bond formation. To prevent undesired side reactions during storage or handling, the amine is often stabilized as its hydrochloride salt or protected with a tert-butoxycarbonyl (Boc) group. Deprotection is performed in situ prior to coupling.

Synthesis of the Cyclohexene Carboxylic Acid Derivative

Cyclohexene Ring Construction

The cyclohex-3-ene-1-carboxylic acid framework is synthesized via Diels-Alder cycloaddition between 1,3-butadiene and acrylic acid , followed by regioselective oxidation. Alternatively, catalytic hydrogenation of benzocyclohexene derivatives offers a stereocontrolled route to the cis-cyclohexene geometry.

Carboxylic Acid Activation

Activation of the carboxylic acid for amide coupling is achieved through two primary methods:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at 80°C for 2 hours converts the acid to its corresponding acyl chloride, which is highly reactive toward amines.

  • Carbodiimide-Mediated Activation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) generates an active ester intermediate, minimizing racemization.

Amide Bond Formation: Coupling Strategies

Acid Chloride Route

The acyl chloride derived from cyclohex-3-ene-1-carboxylic acid is reacted with the thiophene amine in DCM at room temperature. Triethylamine (TEA) or DIPEA is added to scavenge HCl, ensuring efficient nucleophilic attack by the amine. This method typically achieves yields of 65–80%, though steric hindrance from the thiophene’s substituents can reduce efficiency.

StepReagents/ConditionsYield
CouplingCyclohexene acyl chloride, DCM, DIPEA, RT, 4 h72%

Carbodiimide-Mediated Coupling

A mixture of EDC (1.1 equiv), HOBt (1.1 equiv), and DIPEA (2.5 equiv) in DMF facilitates the reaction between the cyclohexene carboxylic acid and thiophene amine. After stirring at room temperature for 18 hours, the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient). This method offers superior regioselectivity, with yields up to 85%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may promote epimerization.

  • Low-Temperature Coupling : Reactions conducted at 0–5°C reduce side reactions, particularly when using acid-sensitive substrates.

Purification Techniques

  • Column Chromatography : Essential for removing unreacted starting materials and coupling byproducts (e.g., urea derivatives from carbodiimides).

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystalline products.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Acid ChlorideRapid reaction timeSensitivity to moisture65–80%
EDC/HOBtMild conditions, high selectivityRequires stoichiometric activators75–85%

The carbodiimide approach is favored for large-scale synthesis due to its reproducibility, whereas the acid chloride method is advantageous for small-scale, high-throughput applications.

Mechanistic Insights and Side Reactions

Competing Pathways

  • O-Acylation : The thiophene amine’s nucleophilicity may lead to undesired O-acylation of the carbamate group, necessitating careful stoichiometric control.

  • Cyclohexene Isomerization : The double bond in cyclohex-3-ene can isomerize under acidic or high-temperature conditions, requiring inert atmospheres and low temperatures during handling.

Chemical Reactions Analysis

Types of Reactions

6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Thiophene Carboxylic Acid Derivatives

Thiophene-based carboxylic acid derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of key analogs:

Compound Core Structure Key Substituents Reported Activities/Properties Reference
Target Compound Thiophene + cyclohexene 4-Ethyl, 5-methyl, 3-(propan-2-yloxy carbonyl), carbamoyl, carboxylic acid Inferred: Potential enzyme interaction N/A
4,5-Diaryl thiophene-2-carboxylic acid derivatives (e.g., from ) Thiophene Diaryl groups, ester/ether linkages Anti-inflammatory, COX-2 inhibition
4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid () Thiophene Bromine, carboxymethoxy, phenyl Enhanced reactivity due to bromine
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Bicyclic β-lactam Ethoxycarbonylamino, methyl, β-lactam ring Antibacterial (cephalosporin analog)

Key Observations:

  • Biological Activity : While 4,5-diaryl thiophenes () exhibit anti-inflammatory properties, the target compound’s cyclohexene-carboxylic acid moiety could shift activity toward other targets, such as prostaglandin synthases or ion channels .
  • Reactivity : Brominated thiophenes () are more electrophilic, enabling nucleophilic substitutions, whereas the target compound’s ethyl/methyl groups likely prioritize stability over reactivity .

Functional Group Analysis

  • Carboxylic Acid : Present in all compared compounds, this group enhances water solubility and enables ionic interactions in biological systems. The cyclohexene-linked carboxylic acid in the target compound may restrict conformational flexibility compared to linear analogs () .

Physicochemical Properties

  • Molecular Weight & Solubility : The target compound’s molecular weight is estimated to exceed 400 Da due to its cyclohexene and multiple substituents, likely reducing aqueous solubility compared to simpler thiophene derivatives (e.g., ).
  • Lipophilicity : The propan-2-yloxy group increases logP relative to hydroxylated analogs (), favoring passive diffusion across biological membranes .

Biological Activity

The compound 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring and a cyclohexene framework, suggest various biological activities that warrant thorough investigation.

Structural Characteristics

This compound has the molecular formula C19H25NO5SC_{19}H_{25}NO_5S. The structural components include:

  • A thiophene ring which is known for its role in various biological activities.
  • A cyclohexene framework that contributes to its chemical reactivity.
  • Functional groups such as a carbamoyl group and an ethoxycarbonyl group , enhancing its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Initial research suggests that the compound may inhibit specific enzymes involved in disease pathways, although detailed mechanisms remain to be elucidated.
  • Receptor Modulation : The potential for modulating receptor functions could lead to therapeutic applications, particularly in areas such as cancer and infectious diseases.

Interaction Studies

Interaction studies have indicated that this compound may engage with various biological targets:

  • Enzymatic Targets : Compounds with similar structures have shown interactions with enzymes critical to metabolic pathways, suggesting that our compound could follow suit.
  • Receptor Targets : The modulation of receptors involved in neurotransmission and inflammation is another area of interest, as seen in other thiophene-containing compounds.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-{[4-Phenyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-eneContains a phenyl group instead of ethylDifferent electronic properties due to phenyl substitution
Ethyl 2-Oxoquinoline DerivativesSimilar core structure but different substituentsKnown for anticancer activity against specific cell lines
Pyrazole DerivativesDifferent heterocyclic structureExhibits antimicrobial and antioxidant activity

This table illustrates the diversity within this chemical class while emphasizing the unique features of our compound.

The exact mechanism of action for 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid remains under investigation. However, it is hypothesized that its interactions with enzymes and receptors may lead to:

  • Inhibition of key metabolic pathways.
  • Modulation of signal transduction processes critical for cellular responses.

Q & A

Advanced Research Question

  • Assay Design :
    • COX-1/COX-2 Inhibition : Use purified cyclooxygenase enzymes with a colorimetric assay (e.g., peroxidase activity measurement) .
    • Cytokine Profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA .
  • Controls :
    • Positive Controls : Indomethacin (COX inhibitor) or dexamethasone (anti-inflammatory steroid).
    • Vehicle Controls : DMSO concentration ≤0.1% to avoid cytotoxicity .

What computational strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s derivatives?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or NF-κB. Focus on the carbamoyl group’s hydrogen bonding with Arg120 and Tyr355 .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and substituent electronic parameters to predict activity trends .
  • MD Simulations : Analyze stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to validate docking results .

How should contradictory data on this compound’s biological activity across studies be resolved?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell lines, compound concentrations). For example, discrepancies in IC₅₀ values may arise from differences in LPS stimulation duration in cytokine assays .
  • Structural Validation : Re-examine NMR and HPLC data to rule out impurities or stereoisomers affecting activity .
  • Dose-Response Curves : Perform full dose-range studies (0.1–100 µM) to identify non-linear effects or off-target interactions .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Advanced Research Question

  • Challenges :
    • Low yields in carbamoyl coupling steps due to steric hindrance from the cyclohexene ring .
    • Isomer formation during thiophene functionalization .
  • Solutions :
    • Use flow chemistry for precise temperature control during coupling reactions .
    • Optimize solvent systems (e.g., DMF/THF mixtures) to enhance reaction homogeneity .

Which in vivo models are appropriate for testing this compound’s pharmacokinetics and toxicity?

Advanced Research Question

  • Pharmacokinetics :
    • Rodent Models : Administer 10 mg/kg IV or orally to assess bioavailability, plasma half-life, and metabolite profiling (LC-MS/MS analysis) .
  • Toxicity :
    • Acute Toxicity : Single-dose escalation in mice (10–100 mg/kg) with histopathological examination .
    • Hepatotoxicity : Monitor ALT/AST levels in serum after 7-day repeated dosing .

How can researchers modify the substituents on the thiophene ring to enhance target selectivity?

Advanced Research Question

  • Strategy :
    • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at the 4-position to improve COX-2 binding .
    • Bulkier Substituents : Replace the ethyl group with tert-butyl to reduce off-target interactions with plasma proteins .
  • Validation :
    • Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions .
    • Test selectivity using kinase profiling panels .

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